molecular formula C10H7O4S- B1231551 Naphthalen-2-yl sulfate

Naphthalen-2-yl sulfate

Cat. No.: B1231551
M. Wt: 223.23 g/mol
InChI Key: HXEZIDSFDHEIIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-yl sulfate is a specialized organic sulfate ester of significant interest in advanced chemical and biochemical research. It serves as a critical standard and probe in enzymology studies, particularly for investigating the activity of sulfatase enzymes . These enzymes play pivotal roles in hormone-dependent cancers by hydrolyzing steroid sulfates; thus, this compound and its structural analogues are valuable tools for developing and evaluating potent sulfatase inhibitors . Furthermore, this compound is a key synthetic intermediate for further chemical functionalization. Its naphthalene ring system is amenable to electrophilic substitution reactions, allowing researchers to synthesize more complex, multi-functionalized molecules for various applications, including materials science and drug discovery . The compound is structurally analogous to naphthalene-2-sulfonic acid, a well-known precursor in the production of dyes and a building block for polymeric dispersants . As a xenobiotic compound, its environmental impact and toxicity are also subjects of research, with studies on similar sulfonated aromatics showing they can pose challenges for biodegradation and may accumulate in aquatic systems . This compound is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7O4S-

Molecular Weight

223.23 g/mol

IUPAC Name

naphthalen-2-yl sulfate

InChI

InChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1

InChI Key

HXEZIDSFDHEIIQ-UHFFFAOYSA-M

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-]

Synonyms

2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt

Origin of Product

United States

Chemical Synthesis and Derivatization of Naphthalen 2 Yl Sulfate

Methodologies for Sulfate (B86663) Esterification

The formation of the sulfate ester bond on the 2-position of the naphthalene (B1677914) ring can be achieved through several routes, broadly categorized as direct and indirect methods.

Direct sulfation involves the reaction of 2-naphthol (B1666908) with a suitable sulfating agent. This approach is the most straightforward method for creating the O-sulfate bond. Common sulfating agents include sulfur trioxide (SO₃), concentrated sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H).

The reaction of 2-naphthol with sulfur trioxide in nitroethane has been studied in detail, revealing that the product distribution is highly dependent on the stoichiometry of the reactants. researchgate.net For instance, the use of different molar equivalents of SO₃ can lead to various sulfonated products. While the primary reaction is often C-sulfonation (attachment of the sulfo group directly to the carbon of the ring), the initial step is believed to be the formation of the O-sulfate ester (Naphthalen-2-yl sulfate), which can then rearrange to the more stable C-sulfonated isomers. researchgate.netmdpi.com

Another direct method involves the use of chlorosulfonic acid. This reagent has been used for the sulfation of naphthols, providing a pathway to the corresponding naphthyl sulfates. nih.gov A patented process also describes the reaction of beta-naphthol (2-naphthol) with sulfur trioxide gas in an inert organic solvent like tetrachloroethane to produce 2-naphthol-1-sulfonic acid, again highlighting the competition between O-sulfation and C-sulfonation. google.com

The direct sulfonation of 2-naphthol with concentrated sulfuric acid is a conventional method, typically performed at elevated temperatures (around 100°C) to yield specific sulfonic acid isomers, such as 2-naphthol-6-sulfonic acid (Schaeffer's acid). prepchem.com

Table 1: Influence of SO₃ Stoichiometry on 2-Naphthol Sulfonation researchgate.net
Molar Equivalents of SO₃Primary ProductsNotes
1.085:15 mixture of 1-sulfonic acid and 8-sulfonic acidPrimarily results in monosulfonation on the naphthalene ring.
2.08:14:78 mixture of 5-sulfonic, 6-sulfonic, and 8-sulfonic acidsLeads to a different regiochemical outcome with increased sulfating agent.
4.0Mixture including carbyl sulfates and the hydrogen sulfate 3-O,6,8-S₃Under forcing conditions, both O-sulfation and multiple C-sulfonations occur.

Indirect routes to this compound typically involve the synthesis of a precursor molecule that is subsequently converted to the final product. A key mechanistic aspect of phenol (B47542) and naphthol sulfonation is that the reaction is believed to proceed through the formation of a sulfate ester intermediate, which can then undergo rearrangement to yield the thermodynamically more stable sulfonic acid product. mdpi.com The isolation of this transient sulfate ester can be considered an indirect pathway.

A more common indirect strategy involves the synthesis of 2-naphthol itself from different precursors. For example, a well-established industrial process involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, which is then fused with potassium hydroxide (B78521) at high temperatures (300-310°C) and subsequently acidified to yield 2-naphthol. youtube.comchemicalbook.com This 2-naphthol can then be subjected to direct sulfation methods as described previously.

Furthermore, the development of synthetic methodologies for producing various substituted 2-naphthols provides a wide array of precursors for generating structural analogs of this compound. nih.gov These methods allow for the introduction of diverse functional groups onto the naphthalene ring prior to the final sulfate esterification step.

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound and its related sulfonated derivatives requires careful control over reaction conditions to maximize yield and direct the reaction toward the desired isomer.

Key parameters that influence the outcome of the sulfonation of 2-naphthol include:

Temperature: The temperature of the reaction plays a critical role in determining which isomer is formed. For instance, the synthesis of naphthalene-2-sulfonic acid from naphthalene is conducted at a high temperature (160-165°C) to favor the formation of the beta-isomer over the alpha-isomer. chemicalbook.compatsnap.com In the sulfonation of 2-naphthol, specific temperatures are used to maximize the yield of particular sulfonic acids, such as 2-naphthol-6-sulfonic acid. prepchem.com

Reactant Concentration and Ratio: As demonstrated in the reaction of 2-naphthol with sulfur trioxide, the molar ratio of the reactants significantly alters the distribution of the resulting sulfonic acid isomers. researchgate.net

Catalysts: While not always required for sulfonation, the use of catalysts can influence reaction rates and selectivity. For example, microwave-assisted sulfonation of 2-naphthol has been explored as a method for cleaner production and improved reaction efficiency, achieving high conversion rates in significantly shorter reaction times compared to conventional heating. researchgate.net

Reaction Time: The duration of the reaction can affect the product composition, particularly in reactions where kinetic products can rearrange to more stable thermodynamic products. researchgate.net

Table 2: Optimization Parameters in Naphthalene Sulfonation
ParameterEffectExampleReference
TemperatureControls isomeric product distribution (kinetic vs. thermodynamic control).Sulfonation of naphthalene at 160-165°C favors the 2-sulfonic acid isomer. patsnap.com
Reactant RatioDetermines the degree and position of sulfonation.Using 1.0 vs 2.0 molar equivalents of SO₃ on 2-naphthol yields different sulfonic acid isomer mixtures. researchgate.net
Microwave IrradiationIncreases reaction rate and conversion.Microwave-assisted sulfonation of 2-naphthol achieved 99.99% conversion in 10 minutes. researchgate.net
Acid ConcentrationAffects the rate of mono- and di-sulfonation.A kinetic study showed the dependence of sulfonation rates on sulfuric acid concentration (91-97%). researchgate.net

Strategies for Derivatization of this compound Scaffolds

Derivatization of the this compound structure involves modifying the naphthalene ring or the sulfate group to create new molecules with potentially different properties.

The synthesis of structural analogs can be approached by creating derivatives of 2-naphthol and subsequently sulfating them. A variety of methods exist for synthesizing polysubstituted naphthalenes and 2-naphthols, which serve as versatile precursors. nih.gov These methods include the electrophilic cyclization of arene-containing propargylic alcohols, which can accommodate various functional groups. nih.gov

Another major route for derivatization involves using related naphthalene sulfonyl compounds. For example, 2-naphthalenesulfonyl chloride is a common reagent used to derivatize secondary amines, forming stable sulfonamides. nih.gov While not sulfate esters, these sulfonamides are important structural analogs of the naphthalene sulfonyl scaffold. The synthesis of complex molecules for pharmaceutical applications often involves building upon the naphthalene core, as seen in the preparation of various N-(naphthalen-2-yl)acetamide derivatives. nih.gov

Regioselectivity , the control over the position of chemical bond formation, is a central challenge and a critical consideration in the synthesis of naphthalene derivatives. In the context of 2-naphthol sulfonation, the position of the incoming sulfo group is highly sensitive to reaction conditions. researchgate.net

Kinetic vs. Thermodynamic Control: The reaction of 2-naphthol with one equivalent of SO₃ yields a mixture of 1- and 8-sulfonic acids, which are the kinetically favored products. researchgate.net However, using more SO₃ or higher temperatures can lead to the formation of other isomers like the 6-sulfonic acid, which is often the thermodynamically more stable product. researchgate.netresearchgate.net This demonstrates that regioselectivity can be steered by manipulating the reaction parameters.

Stereoselectivity becomes relevant when chiral centers are present in the molecule. While this compound itself is achiral, derivatization can introduce chirality. A notable example of stereoselectivity related to this scaffold is observed in enzymatic reactions. The enzyme sulfatase from Helix pomatia shows a marked preference for hydrolyzing beta-naphthyl sulfate (this compound) much more rapidly than its isomer, alpha-naphthyl sulfate. nih.gov This high degree of specificity is attributed to steric hindrance in the alpha-isomer, which prevents it from fitting into the enzyme's active site as effectively. nih.gov This biological approach can be used for the preparative separation of naphthol isomers. nih.gov

Intrinsic Chemical Reactivity and Mechanistic Investigations of Naphthalen 2 Yl Sulfate

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of Naphthalen-2-yl sulfate (B86663) is a critical aspect of its chemical behavior, particularly in aqueous environments. The cleavage of the sulfate ester bond can be influenced by several factors, most notably pH and the presence of catalysts.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of aryl sulfates, including Naphthalen-2-yl sulfate, is significantly dependent on the pH of the solution. Generally, the hydrolysis of aryl sulfate monoanions proceeds via an S_N2-type mechanism at the sulfur atom. nih.gov This process can be influenced by both acid and base catalysis.

Under basic conditions, the hydrolysis is generally accelerated. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For some organic esters, intramolecular general base catalysis has been observed to enhance the hydrolysis rate by several orders of magnitude at lower pH values compared to the hydroxide ion-catalyzed reaction. nih.gov

While specific rate constants for the pH-dependent hydrolysis of this compound are not extensively documented, the general trend for aryl sulfates indicates increased lability at both low and high pH extremes. The stability of related organophosphate esters, for instance, shows a clear trend of decreasing stability with increasingly basic pH. google.com

Table 1: General pH-Dependent Hydrolysis Trends for Aryl and Alkyl Esters

pH RangeGeneral Effect on Hydrolysis RateMechanistic Considerations
Acidic (pH < 4)Increased rateAcid catalysis, protonation of the leaving group.
Neutral (pH ~ 7)Generally stableSlow, uncatalyzed hydrolysis.
Basic (pH > 10)Significantly increased rateBase catalysis, nucleophilic attack by hydroxide ions.

This table presents generalized trends and is not based on specific experimental data for this compound.

Non-Enzymatic Catalytic Hydrolysis Mechanisms

Beyond pH-driven hydrolysis, other catalytic systems can influence the decomposition of this compound. Metal ions, for example, can act as Lewis acids to catalyze the hydrolysis of phosphate (B84403) esters, a reaction that shares similarities with sulfate ester hydrolysis. Copper(II) ions have been shown to catalyze the hydrolysis of tris-2-pyridyl phosphate, with proposed mechanisms involving the coordination of the metal ion to facilitate nucleophilic attack. researchgate.net Similar catalytic roles can be envisioned for the hydrolysis of this compound, although specific studies are scarce.

The hydrolysis of sulfate esters can proceed through different mechanisms depending on the structure of the molecule. For aryl sulfates, nucleophilic attack at the sulfur center (S-O bond cleavage) is the predominant pathway. researchgate.netnih.gov In contrast, for some alkyl sulfates, attack at the carbon atom adjacent to the sulfate group (C-O bond cleavage) can occur. researchgate.netnih.gov For this compound, the aromatic nature of the naphthalene (B1677914) ring favors the S-O bond cleavage mechanism.

Transformations Involving the Sulfate Moiety

The sulfate group of this compound is the primary site for several chemical transformations, including nucleophilic substitution and potential involvement in electrophilic aromatic substitution on the naphthalene ring.

Nucleophilic Substitution Reactions

The sulfur atom of the sulfate group in this compound is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of the naphthoxy group. The reactivity of the sulfate ester towards nucleophilic attack is a key aspect of its chemical profile.

Persulfides, which are structurally related to sulfates, exhibit reactivity towards a range of nucleophiles. nih.gov Nucleophilic attack can occur at either the inner or outer sulfur atom. nih.gov In the case of this compound, nucleophiles will preferentially attack the electrophilic sulfur atom of the sulfate moiety.

The synthesis of various compounds can be achieved through the nucleophilic substitution of sulfonate esters, which are analogous to sulfate esters. For example, the reaction of chiral toluenesulfonates with acetate (B1210297) salts leads to the formation of the corresponding acetate esters via an S_N2 mechanism. ntu.ac.uk Similarly, this compound can, in principle, react with various nucleophiles, leading to the formation of new sulfur-containing compounds.

Potential Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The presence of the sulfate group, an electron-withdrawing group, deactivates the naphthalene ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Photochemical and Radiolytic Degradation Studies

Exposure to light and ionizing radiation can induce degradation of this compound through various photochemical and radiolytic pathways.

Photochemical Degradation Studies

The photochemical degradation of naphthalene derivatives and related sulfonates has been the subject of several studies. The H2O2/UV-C treatment of commercially important aryl sulfonates, including naphthalene sulfonic acids, has been investigated, with photodegradation kinetics followed by changes in the parent compound concentration. nih.gov The primary degradation pathway for naphthyl azo dyes in advanced oxidation processes is the attack of hydroxyl radicals on the naphthalene ring. mdpi.com

Direct photolysis of naphthalene in aqueous solutions can lead to its degradation, a process that can be accelerated by the formation of hydrogen peroxide. researchgate.net The photochemical behavior of estrone (B1671321) aryl sulfonates has been shown to proceed via a photo-Fries rearrangement, involving a Current time information in Durgapur, IN.nih.gov-sulfonyl migration to yield ortho-sulfonyl estrone derivatives. researchgate.net A similar rearrangement could be a potential photochemical pathway for this compound.

Studies on the photodegradation of naphthalene-derived secondary organic aerosols have shown that photochemical aging significantly alters their molecular composition. rsc.org

Radiolytic Degradation Studies

The radiolysis of aqueous solutions of naphthalene and its derivatives has been investigated to understand their degradation under ionizing radiation. The degradation of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulphonic acid) is initiated by attack from hydroxyl radicals and hydrated electrons, leading to the formation of cyclohexadienyl-type and anilino-type radicals. nih.gov These radicals then decay to form hydroxylated and quinone-type products, which further decompose into open-chain molecules. nih.gov

The radiolysis of aqueous naphthalene solutions has been studied using pulse radiolysis, providing insights into the transient species formed. acs.org The mechanism of radiation-induced homolytic substitution of condensed aromatic hydrocarbons, including naphthalene, in aqueous solutions has also been explored. iaea.org The primary products of naphthalene radiolysis in aqueous solution include α- and β-naphthols, di- and tri-hydroxynaphthalenes, and naphthoquinones. iaea.org

Gamma radiolysis has been employed to study the degradation of various organic pollutants, including aromatic sulfur compounds. google.comresearchgate.netresearchgate.net In the case of nabumetone, a naphthalene-containing drug, gamma-radiolytic degradation in aqueous solutions proceeds faster under N2O saturation, indicating the significant role of hydroxyl radicals in the degradation process. mdpi.com The initial steps of degradation involve the hydroxylation of the naphthalene moiety. mdpi.com

Enzymatic Biotransformations and Biocatalytic Applications of Naphthalen 2 Yl Sulfate in Model Systems

Enzymatic Hydrolysis by Sulfatase Enzymes

The cleavage of the sulfate (B86663) group from naphthalen-2-yl sulfate is a hydrolytic reaction catalyzed by sulfatase enzymes (EC 3.1.6.-). This process yields 2-naphthol (B1666908) and an inorganic sulfate ion. This biotransformation is critical in various biological contexts and has been a subject of study for understanding enzyme specificity and mechanism.

Kinetic Characterization of Sulfatase Activity towards this compound

The kinetic parameters of sulfatase activity provide a quantitative measure of the enzyme's efficiency and affinity for a given substrate. While specific kinetic constants for this compound are not as commonly reported as for model substrates like p-nitrophenyl sulfate (pNPS), studies consistently show that it is a viable substrate for various arylsulfatases.

Research on sulfatase from Helix pomatia has demonstrated significant regiospecificity, showing a much faster hydrolysis rate for β-naphthyl sulfate (this compound) compared to its isomer, α-naphthyl sulfate. nih.gov This difference in reactivity is attributed to steric hindrance from the adjacent benzene (B151609) ring in the α-isomer, which is absent in the more accessible β-isomer. nih.gov Fluorometric assays have also been developed that utilize 2-naphthyl sulfate as a substrate to measure arylsulfatase activity, underscoring its utility as a substrate for kinetic analysis. researchgate.net

Human hepatic microsomal sulfatase, also known as arylsulfatase C or steroid sulfatase, has been shown to hydrolyze various aryl sulfates. nih.gov Although direct kinetic values for this compound with this specific enzyme are not detailed in the provided search results, the kinetic constants for other sulfated substrates offer a point of comparison for the enzyme's general activity. For instance, kinetic constants have been determined for various polychlorinated biphenyl (B1667301) (PCB) sulfates and the endogenous substrate dehydroepiandrosterone (B1670201) sulfate (DHEA-S). nih.govnih.gov Similarly, arylsulfatase B (ASB) and arylsulfatase K (ARSK) have been characterized using the artificial substrate p-nitrocatechol sulfate (pNCS), showing Michaelis-Menten kinetics. tandfonline.comsigmaaldrich.comsemanticscholar.org

EnzymeSubstrateApparent Km (mM)Apparent Vmax (nmol/min/mg protein)Source
Arylsulfatase (Helix pomatia)p-Nitrophenyl sulfate1.8Not specified researchgate.net
Arylsulfatase (Helix pomatia)4-Nitrocatechol sulfate1.25Not specified researchgate.net
Arylsulfatase K (human, recombinant)p-Nitrophenyl sulfate20.6 ± 3.6Not specified tandfonline.com
Arylsulfatase K (human, recombinant)p-Nitrocatechol sulfate10.9 ± 3.3Not specified tandfonline.com
Arylsulfatase B (mouse liver)p-Nitrocatechol sulfate3.50 ± 0.30140 ± 10.0 semanticscholar.org

This table presents kinetic data for various arylsulfatases with model substrates to provide context for the enzymatic hydrolysis of aryl sulfates like this compound.

Elucidation of Enzyme-Substrate Binding Mechanisms

The mechanism of sulfatase-catalyzed hydrolysis of aryl sulfates is highly conserved. It involves a unique post-translational modification within the active site, where a specific cysteine or serine residue is converted to a Cα-formylglycine (FGly). researchgate.netresearchgate.net This FGly residue is catalytically essential.

The proposed mechanism for hydrolysis proceeds via an SN2-like reaction. researchgate.netnih.gov The hydrated form of the FGly residue acts as the nucleophile, attacking the sulfur atom of the sulfate ester. This leads to the cleavage of the S-O bond, releasing the alcohol (2-naphthol in this case), and forming a covalent sulfated-enzyme intermediate. researchgate.netresearchgate.net This intermediate is then hydrolyzed to release the inorganic sulfate and regenerate the FGly aldehyde, which is rehydrated to complete the catalytic cycle. researchgate.net

Molecular docking studies of naphthalene-based sulfamate (B1201201) inhibitors with human steroid sulfatase (STS) provide valuable insights into how the naphthalene (B1677914) moiety likely binds within the active site. researchgate.netpatsnap.comsci-hub.se These studies show that the naphthalene ring system fits into the substrate-binding pocket, which is shaped to accommodate steroidal structures. The binding is stabilized by interactions with key amino acid residues. Although these are inhibitor studies, they suggest that the naphthalen-2-yl group of the substrate would orient itself similarly, positioning the sulfate group for nucleophilic attack by the essential FGly residue. researchgate.netpatsnap.com

Identification and Characterization of Relevant Sulfatase Enzymes (e.g., Steroid Sulfatase)

Several sulfatases have been identified that can hydrolyze aryl sulfates, making them relevant for the biotransformation of this compound.

Arylsulfatases (EC 3.1.6.1) : This is a broad class of enzymes found in organisms from bacteria to mammals. acs.org They are defined by their ability to hydrolyze aryl sulfate esters.

Helix pomatia Arylsulfatase : A commercially available mixture of enzymes from the Roman snail, it is widely used in laboratories for the hydrolysis of glucuronides and sulfate esters. researchgate.net It shows a clear preference for hydrolyzing this compound over the 1-isomer. nih.gov

Pseudomonas aeruginosa Arylsulfatase (PAS) : The crystal structure of this bacterial sulfatase has been resolved, providing significant insight into the catalytic mechanism for all sulfatases. researchgate.net It is used as a model system for studying sulfatase function and inhibition. researchgate.net

Steroid Sulfatase (STS) (EC 3.1.6.2) : Also known as steryl-sulfatase or arylsulfatase C, STS is a microsomal enzyme crucial for steroid metabolism. patsnap.comgenecards.orgcapes.gov.br It hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms. researchgate.netnih.gov Given its function in hydrolyzing aryl steroid sulfates, and the fact that potent inhibitors are designed around a naphthalene sulfamate scaffold, STS is a key candidate enzyme for the hydrolysis of xenobiotic aryl sulfates like this compound. genecards.orgnih.govnih.gov Human hepatic microsomal fractions, which are rich in STS, have been shown to hydrolyze xenobiotic sulfates. nih.gov

Enzymatic Formation via Sulfotransferase Enzymes

The synthesis of this compound from 2-naphthol is catalyzed by sulfotransferase (SULT) enzymes (EC 2.8.2.-). These are cytosolic enzymes that transfer a sulfonate (SO₃⁻) group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate. nih.govnih.gov

Substrate Specificity Profiling of Sulfotransferases

Human cytosolic sulfotransferases are classified into several families, with the SULT1 family being primarily responsible for the sulfonation of phenolic compounds. nih.govpharmgkb.org

Phenol (B47542) Sulfotransferase (PST), SULT1A1 : This isoform is the most abundant SULT in the human liver and demonstrates broad substrate specificity for small phenolic compounds. nih.govrsc.org Numerous studies have confirmed that 2-naphthol is an excellent substrate for SULT1A1. nih.govpharmgkb.orgrsc.org Kinetic studies have been performed on SULT1A1 from various human tissues, as well as on recombinant forms of the enzyme, consistently showing high affinity for 2-naphthol. pharmgkb.orgrsc.orgrsc.orgoup.com Furthermore, the thermostable form of human phenol sulfotransferase (TS PST), now known as SULT1A1, has also been shown to catalyze the N-sulfation of 2-naphthylamine, indicating a clear capacity of the active site to accommodate the naphthalene ring structure.

Enzyme SourceSubstrateApparent Km (µM)Source
Human Lung PST2-NaphtholNot specified, but determined nih.govpharmgkb.org
Bovine Bronchial Mucosal PST2-Naphthol13.7 rsc.org
Bovine Parenchymal PST2-Naphthol31.3 rsc.org
Human SULT1A1 (recombinant)2-Naphthol0.010–0.25 (concentration range used) rsc.org
Human Liver Cytosol (AANST activity)2-Naphthylamine322

This table presents kinetic data for the sulfonation of 2-naphthol and a related naphthalene derivative by phenol sulfotransferases (PST), primarily SULT1A1.

Mechanistic Insights into Sulfate Transfer Reactions

The enzymatic formation of this compound by SULT1A1 follows a well-characterized mechanism for sulfotransferases. The reaction generally proceeds through a steady-state ordered Bi-Bi kinetic mechanism, where the cofactor PAPS binds to the enzyme first, followed by the binding of the acceptor substrate (2-naphthol). oup.com This forms a ternary enzyme-PAPS-substrate complex.

Within the active site, catalysis is facilitated by key amino acid residues. A conserved histidine residue (His108 in SULT1A1) is thought to act as a general base, abstracting a proton from the hydroxyl group of 2-naphthol to increase its nucleophilicity. The resulting phenoxide ion then performs a nucleophilic attack on the sulfur atom of the sulfuryl group of PAPS. The binding and orientation of the phenolic substrate are stabilized by other active site residues. For example, aromatic residues like Phe81 and Phe247 in SULT1A1 can form a "molecular clamp" through aromatic stacking interactions with the naphthalene ring system, ensuring its proper positioning for the reaction. rsc.orgrsc.org

Utilization in In Vitro Enzyme Activity Assays

This compound and its derivatives are instrumental in the in vitro assessment of various enzyme activities, particularly sulfatases. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing crucial roles in cellular degradation, hormone regulation, and cell signaling. nih.gov The cleavage of the sulfate group from this compound can be monitored, providing a measure of enzyme activity.

One of the primary applications is in the study of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. researchgate.netresearchgate.net Derivatives of naphthalen-2-yl sulfamate have been synthesized and evaluated as potent STS inhibitors. researchgate.netresearchgate.net For instance, certain 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate derivatives have demonstrated significant inhibitory activity against STS in enzymatic assays. researchgate.netresearchgate.net These studies are crucial for the development of new therapeutic agents targeting STS.

Furthermore, this compound can be used as a substrate to characterize the activity of arylsulfatases from various sources. scirp.org The enzymatic hydrolysis of the sulfate ester bond results in the formation of a product that can be quantified, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). scirp.org This information is vital for understanding the enzyme's substrate specificity and catalytic efficiency.

Beyond sulfatases, naphthalene derivatives have been employed in assays for other enzymes as well. For example, novel aryl sulfonate-naphthalene hybrid structures have been synthesized and their inhibitory properties against pancreatic lipase (B570770) and tyrosinase have been evaluated. researchgate.net Such studies contribute to the discovery of new enzyme inhibitors with potential applications in various fields, including medicine and biotechnology.

Biocatalytic Potential in Organic Synthesis Methodologies

The enzymatic transformation of this compound and related compounds holds significant promise for the development of novel and sustainable organic synthesis methodologies. acs.orgunipd.it Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.orgresearchgate.netuni-greifswald.de

One area of potential is the use of sulfatases for the regioselective desulfation of polysulfated naphthalene derivatives. This can provide access to specific hydroxylated naphthalenes that may be difficult to synthesize using conventional chemical methods. The high chemo- and regioselectivity of enzymes can be exploited to achieve transformations at specific positions on the naphthalene ring. nih.gov

Conversely, sulfotransferases could be employed for the selective sulfation of hydroxylated naphthalene compounds. nih.gov While the natural role of sulfotransferases is to transfer a sulfate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS), their application in organic synthesis is being explored. nih.gov The development of efficient PAPS regeneration systems or the use of PAPS-independent sulfotransferases could make these biocatalytic sulfations more feasible for synthetic applications. nih.gov

The enzymatic reduction of naphthalene derivatives is another promising avenue. For example, ketoreductases (KREDs) can be used for the asymmetric reduction of keto-functionalized naphthalene compounds to produce chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. uni-greifswald.denih.gov

Moreover, the naphthalene scaffold itself is a common feature in many biologically active molecules and drugs. nih.gov The integration of enzymatic steps into the synthesis of complex naphthalene-containing molecules can lead to more efficient and environmentally friendly processes. acs.org For instance, the use of hydrolases for the resolution of racemic naphthalene derivatives or the application of oxidases for the selective oxidation of specific positions on the naphthalene ring are areas of active research. acs.org

Advanced Analytical Methodologies for Detection and Quantification of Naphthalen 2 Yl Sulfate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating naphthalen-2-yl sulfate (B86663) from complex mixtures prior to its detection and quantification. The choice of technique depends on the analyte's physicochemical properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of polar and non-volatile compounds like naphthalen-2-yl sulfate. Method development focuses on achieving efficient separation from other metabolites, including its isomer, naphthalen-1-yl sulfate, and related glucuronide conjugates.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention and resolution of the highly polar this compound, ion-pairing chromatography can be employed. An HPLC method for the simultaneous determination of naphthol, naphthyl glucuronide, and naphthyl sulfate in urine utilizes this principle. nih.gov The method is based on the selective formation of an ion pair between the sulfate conjugate and a reagent like tetrabutylammonium, which allows for its separation from the glucuronide on a reverse-phase column. nih.govtandfonline.com

Recent studies have focused on developing HPLC-mass spectrometry (HPLC-MS) methods capable of distinguishing between the positional isomers, 1- and 2-naphthyl sulfate. oup.comresearchgate.net One such method successfully achieved baseline separation of the two isomers, which is critical for precise exposure assessment related to naphthalene (B1677914). oup.com The retention times for 1-naphthyl sulfate and 2-naphthyl sulfate were reported as 5.00 and 5.10 minutes, respectively, demonstrating the method's resolving power. oup.com

Table 1: Example of HPLC-MS Conditions for Isomeric Separation of Naphthyl Sulfates. oup.com
ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseGradient elution with water and acetonitrile, often with an acidic modifier (e.g., acetic or formic acid)
Flow RateTypically 0.2 - 1.0 mL/min
DetectionMass Spectrometry (MS)
Retention Time (1-Naphthyl sulfate)5.00 min
Retention Time (2-Naphthyl sulfate)5.10 min

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. science.gov this compound, being a polar, ionic, and non-volatile salt, is not directly amenable to GC analysis. nih.govgnomio.com Therefore, a multi-step sample preparation procedure is required, which involves the cleavage of the sulfate group followed by derivatization of the resulting 2-naphthol (B1666908) to increase its volatility and thermal stability. gnomio.comwiley.com

The first step is typically an enzymatic hydrolysis using an arylsulfatase to selectively cleave the sulfate ester bond, liberating free 2-naphthol. wiley.com The subsequent derivatization step chemically modifies the hydroxyl group of the 2-naphthol. nih.gov Common derivatization strategies include:

Silylation: An active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process creates a more volatile and less polar TMS-ether. nih.govlibretexts.org

Acylation: This involves the reaction with an acylating agent, such as acetic anhydride (B1165640), to form a naphthyl acetate (B1210297) ester. This can be performed rapidly in an aqueous solution without a time-consuming evaporation step. nih.gov

Alkylation: Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to add a PFB group, which not only increases volatility but also significantly enhances sensitivity for electron capture detection (ECD). libretexts.org

A crucial aspect of method development is optimizing the derivatization reaction to ensure it proceeds to completion (greater than 95%) without causing structural alterations or sample loss. research-solution.com For instance, an optimized acetylation reaction for naphthols using acetic anhydride can be completed within 10 seconds. nih.gov

Table 2: Common Derivatization Strategies for GC Analysis of 2-Naphthol (from this compound).
StrategyReagent ExampleDerivative FormedPrinciple
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl etherReplaces the active proton of the hydroxyl group with a nonpolar TMS group. libretexts.org
AcylationAcetic AnhydrideNaphthyl acetateConverts the polar hydroxyl group to a less polar ester. nih.gov
AlkylationPFB-Br (Pentafluorobenzyl bromide)Pentafluorobenzyl etherAdds a halogenated group, increasing volatility and ECD response. libretexts.org

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field, which is primarily dependent on their charge-to-mass ratio. lumexinstruments.com As an ionic species, this compound is well-suited for analysis by CE, specifically by the capillary zone electrophoresis (CZE) mode. bdn.go.th

Methodologies developed for other aromatic sulfonates are applicable to this compound. For example, separations can be performed in a fused-silica capillary using a simple background electrolyte like a sodium borate (B1201080) buffer at an alkaline pH (e.g., pH 9.3). nih.gov Under these conditions, the negatively charged sulfate group causes the analyte to migrate toward the anode. The simultaneous presence of electroosmotic flow (the bulk flow of liquid toward the cathode) allows for the analysis of anions, cations, and neutral species in a single run. lumexinstruments.com

For enhanced separation or for analyzing this compound in complex matrices containing neutral interferents, Micellar Electrokinetic Chromatography (MEKC) can be employed. bdn.go.th In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. bdn.go.th This creates charged micelles that act as a pseudo-stationary phase, and separation occurs based on the partitioning of analytes between the micelles and the surrounding aqueous buffer, adding a chromatographic dimension to the electrophoretic separation. lumexinstruments.com While specific applications for this compound are not extensively documented, the successful application of CE to other sulfated aromatic compounds, like aniline (B41778) sulfate, demonstrates its viability. scispace.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound, typically used in conjunction with a chromatographic separation technique like HPLC.

Electrospray ionization (ESI) is the preferred ionization technique for polar, non-volatile, and thermally labile molecules like this compound. nih.gov It is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact analyte.

For the analysis of this compound, ESI is almost exclusively operated in the negative ion mode. nih.gov This is because the acidic sulfate group readily loses a proton to form a stable negative ion. The primary ion observed in the mass spectrum is the deprotonated molecule, [M-H]⁻. The accurate mass of this ion provides high confidence in the identification of the compound. oup.comoup.com

Table 3: ESI-MS Parameters for this compound.
ParameterValue/Setting
Ionization ModeNegative Electrospray Ionization (ESI-)
Chemical FormulaC₁₀H₈O₄S
Monoisotopic Mass224.0143 g/mol
Precursor Ion Observed[M-H]⁻
m/z of [M-H]⁻223.0071

Tandem mass spectrometry (MS/MS) is used for unambiguous structural confirmation and highly selective quantification. In an MS/MS experiment, the deprotonated molecule of this compound ([M-H]⁻ at m/z 223) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) create a characteristic fragmentation pattern or "fingerprint."

The fragmentation of sulfated compounds is well-characterized. upce.cz For this compound, two principal fragmentation pathways are observed in negative ion mode:

Loss of Sulfur Trioxide: The most characteristic fragmentation involves the cleavage of the S-O bond, resulting in a neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. This produces a fragment ion corresponding to the naphthoxide anion at m/z 143. upce.cz

Formation of Hydrogen Sulfate Ion: Another common pathway is the cleavage of the C-O bond, leading to the formation of the highly stable hydrogen sulfate (bisulfate) anion (HSO₄⁻) at m/z 97. dokumen.pub

By monitoring specific transitions from the precursor ion to one or more product ions (a technique known as Selected Reaction Monitoring or SRM), analysts can achieve excellent sensitivity and selectivity, minimizing interference from matrix components. nih.gov

Table 4: Characteristic MS/MS Fragmentation of this compound. nih.govupce.cz
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
223.0 ([C₁₀H₇O-SO₃]⁻)143.0 ([C₁₀H₇O]⁻)80.0 (SO₃)Cleavage of the ester oxygen-sulfur bond.
223.0 ([C₁₀H₇O-SO₃]⁻)97.0 ([HSO₄]⁻)126.0 (C₁₀H₆)Cleavage of the aryl carbon-oxygen bond.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) stands as a reference technique for achieving the highest accuracy in quantitative analysis. nih.gov This method combines the sensitivity and selectivity of mass spectrometry with the precision afforded by isotopically labeled internal standards. nih.gov For the absolute quantification of this compound, a stable isotopically labeled version of the compound is synthesized and added to a sample at a known concentration. epa.gov This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous (unlabeled) this compound. nih.govepa.gov

The core principle of IDMS lies in measuring the ratio of the mass spectrometric signal of the analyte to that of its isotopic variant. nih.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively correcting for any losses during sample processing and variations in instrument response. epa.goveurofins.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed platform for IDMS analyses, offering high selectivity through multiple reaction monitoring (MRM). eurofins.comdiva-portal.org In this approach, specific precursor-to-product ion transitions for both the labeled and unlabeled this compound are monitored, significantly reducing matrix interference and enhancing quantification accuracy. eurofins.com

The development of a robust IDMS method requires the synthesis of a high-purity, isotopically labeled this compound standard, for example, containing stable isotopes like ¹³C or ³⁴S. researchgate.net The successful application of IDMS has been demonstrated for the quantification of various compounds in complex biological and environmental matrices, providing a "gold standard" for accuracy. nih.govdiva-portal.orgresearchgate.net

Spectroscopic Characterization Techniques for Analytical Purposes

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule. savemyexams.compressbooks.pub

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in the molecule and their connectivity. savemyexams.com The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the naphthalene ring system. The chemical shifts (δ) of these aromatic protons are typically observed in the range of 7.0-9.0 ppm. rsc.orgresearchgate.net The splitting patterns of these signals (e.g., doublets, triplets) provide information about the number of neighboring protons, aiding in the assignment of each signal to a specific position on the naphthalene ring. savemyexams.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. rsc.org The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom in the naphthalene ring and any other associated functional groups. rsc.orgmdpi.com The chemical shifts of the carbon atoms in the aromatic ring typically appear between 110 and 150 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments by showing correlations between connected protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). mdpi.com

NMR Data for Naphthalene Derivatives
Technique Typical Chemical Shift Range (ppm)
¹H NMR (Aromatic Protons)7.0 - 9.0
¹³C NMR (Aromatic Carbons)110 - 150

This table provides general chemical shift ranges for protons and carbons in naphthalene-like aromatic systems. Specific values for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. sci-hub.se this compound, with its aromatic naphthalene ring system, exhibits strong UV absorbance.

The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se To quantify this compound, a UV-Vis spectrophotometer is used to measure its absorbance at a specific wavelength, known as the maximum absorption wavelength (λmax). thaiscience.info By creating a calibration curve with standards of known concentrations, the concentration of this compound in an unknown sample can be determined. thaiscience.infofrontiersin.org

The UV-Vis spectrum of this compound is characterized by distinct absorption bands in the UV region, typically between 200 and 400 nm, which arise from electronic transitions within the naphthalene chromophore. sci-hub.senih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. wisc.edubellevuecollege.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com An IR spectrum plots the amount of transmitted light versus the wavenumber (cm⁻¹) of the radiation, revealing characteristic absorption bands for different functional groups. savemyexams.com

For this compound, the IR spectrum would show key absorption bands corresponding to its constituent functional groups:

S=O Stretching: Strong absorptions in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃).

C-O Stretching: An absorption band in the region of 1000-1300 cm⁻¹ would indicate the C-O-S linkage.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring. libretexts.org

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H bonds of the aromatic ring. libretexts.org

Characteristic IR Absorption Bands for this compound
Functional Group Characteristic Absorption Range (cm⁻¹)
S=O (asymmetric stretch)1350 - 1400
S=O (symmetric stretch)1150 - 1200
Aromatic C=C1450 - 1600
Aromatic C-H> 3000

This table presents typical IR absorption ranges for the key functional groups in this compound.

Electrochemical Detection and Sensor Development

Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface. nih.gov

The development of electrochemical sensors for this compound would likely involve the use of modified electrodes to enhance sensitivity and selectivity. For instance, glassy carbon electrodes modified with materials like graphene oxide have been shown to exhibit excellent electrocatalytic activity towards the oxidation of similar aromatic compounds. researchgate.netmdpi.com

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound. researchgate.netmdpi.com CV provides information about the redox potentials and reversibility of the electrochemical reactions, while DPV is a more sensitive technique often used for quantitative analysis. nih.govmdpi.com Under optimized conditions, the peak current in a DPV experiment would be proportional to the concentration of this compound, allowing for its quantification. researchgate.net Research on the electrochemical detection of related naphthol isomers has demonstrated the feasibility of using these methods for analysis in various samples. researchgate.netscispace.com

Applications in Non-Clinical Sample Matrices (e.g., in vitro biochemical systems, environmental water samples)

The analytical methodologies described above are applicable to the detection and quantification of this compound in a variety of non-clinical samples.

In Vitro Biochemical Systems: In laboratory studies investigating the metabolism of naphthalene or the function of sulfotransferase enzymes, these analytical methods are crucial for monitoring the formation of this compound. nih.gov For example, LC-MS/MS can be used to quantify the production of this compound over time in an in vitro reaction mixture containing the parent compound, a source of the enzyme, and necessary cofactors.

Environmental Water Samples: Naphthalene is an environmental pollutant, and its metabolites, including this compound, can potentially be found in water sources. iarc.fr Methods such as solid-phase extraction (SPE) followed by LC-MS/MS provide a robust workflow for the trace-level detection of such compounds in complex matrices like surface water or wastewater. shimadzu.comepa.gov The high sensitivity and selectivity of LC-MS/MS are particularly advantageous for environmental monitoring, where analyte concentrations can be very low. shimadzu.com Electrochemical sensors also hold promise for the in-field or continuous monitoring of this compound and related compounds in water systems. researchgate.netscispace.com Recent studies have highlighted the importance of accurately measuring isomers of naphthyl sulfate in environmental and biological samples to refine exposure assessments. oup.com

Computational Chemistry and Theoretical Modeling of Naphthalen 2 Yl Sulfate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, bonding, and related properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for studying molecules like naphthalen-2-yl sulfate (B86663) due to its favorable balance of accuracy and computational cost.

DFT calculations on naphthalene (B1677914) derivatives have been utilized to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, in studies of related naphthalen-2-yl-thiazole derivatives, DFT calculations of circular dichroism (CD) spectra were crucial for determining the absolute configurations of the molecules. researchgate.net Similarly, DFT has been applied to analyze the electronic structural properties of naphthalene-2-sulfonic acid derivatives, providing insights into their anti-inflammatory potential. researchgate.net The calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within the naphthalen-2-yl sulfate molecule. These calculations are fundamental for understanding the molecule's stability and reactivity. rsc.org

Table 1: Properties of Naphthalene Derivatives Investigated by DFT

Property InvestigatedInsights GainedReference Compound Example
Optimized Molecular Geometry Provides the most stable 3D structure, bond lengths, and angles.N-(halophenyl)-1-(naphthalen-2-yl)methanimine researchgate.net
Electronic Properties (HOMO/LUMO) Determines the electron-donating and accepting capabilities, crucial for reactivity.N-(halophenyl)-1-(naphthalen-2-yl)methanimine researchgate.net
Vibrational Frequencies (IR/Raman) Predicts the infrared and Raman spectra, aiding in experimental characterization.Y2O2SO4 mdpi.com
Circular Dichroism (CD) Spectra Helps in determining the absolute stereochemistry of chiral molecules.Karamomycin A (2-naphthalen-2-yl-thiazole derivative) researchgate.net
Reaction Energetics Calculates the energy changes during a chemical reaction, including activation energies.Sulfate radical oxidation of aromatic contaminants rsc.org

Ab initio (Latin for "from the beginning") molecular orbital theory is a branch of computational chemistry that relies on fundamental quantum mechanical principles without the use of experimental data. wiley.com These methods, such as Hartree-Fock (HF) theory, provide a rigorous approach to studying molecular systems. utah.edu

For a molecule like this compound, ab initio calculations can be used to determine its electronic ground state, orbital energies, and electron distribution. researchgate.net The theory involves constructing molecular orbitals as linear combinations of atomic orbitals. The energies of these orbitals, particularly the frontier orbitals (HOMO and LUMO), are vital for predicting chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO, for example, is an important indicator of molecular stability and the energy required for electronic excitation. researchgate.netresearchgate.net While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical rigor for smaller molecules and serve as a benchmark for other computational techniques. nih.gov

Table 2: Key Concepts in Ab Initio Molecular Orbital Theory

ConceptDescriptionRelevance to this compound
Hartree-Fock (HF) Method An approximation method for the determination of the wave function and energy of a quantum many-body system in a stationary state.Provides a foundational understanding of the electronic structure and orbital energies.
Basis Sets (e.g., 6-31G)*A set of functions used to build molecular orbitals. The size and type of basis set affect the accuracy of the calculation.A larger basis set would provide a more accurate description of the electron distribution, especially around the sulfate group.
HOMO (Highest Occupied MO) The outermost molecular orbital containing electrons. It acts as an electron donor. researchgate.netThe energy and shape of the HOMO indicate regions susceptible to electrophilic attack.
LUMO (Lowest Unoccupied MO) The innermost molecular orbital without electrons. It acts as an electron acceptor. researchgate.netThe energy and shape of the LUMO indicate regions susceptible to nucleophilic attack.
Electron Correlation The interaction between electrons. HF theory does not fully account for this, but post-HF methods do.Including electron correlation is important for accurately predicting energies and properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound in various environments. nih.gov

An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. whiterose.ac.uk For this compound, MD simulations can reveal the preferred conformations of the molecule in aqueous solution, the dynamics of the sulfate group, and its interactions with solvent molecules and ions. Studies on other sulfated molecules, such as chondroitin (B13769445) sulfate and sodium lauryl ether sulfate, have demonstrated the power of MD in revealing how factors like concentration and ionic environment influence molecular conformation. whiterose.ac.uknih.gov This conformational analysis is crucial for understanding how the molecule fits into enzyme active sites or interacts with other biological macromolecules. nih.gov

Table 3: Typical Setup for an MD Simulation of this compound

ParameterDescriptionExample Setting
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, or GROMOS
Solvent Model A representation of the solvent (e.g., water) in the simulation box.Explicit (e.g., TIP3P water) or Implicit
Ensemble The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Simulation Time The total time duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).20-100 ns
Time Step The small time interval at which the equations of motion are integrated.1-2 femtoseconds (fs)
Analysis The properties calculated from the simulation trajectory.Root Mean Square Deviation (RMSD), Radius of Gyration, Radial Distribution Functions, Hydrogen Bonds.

Prediction of Reactivity Profiles and Reaction Transition States

Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of a chemical reaction, allowing for the prediction of reactivity and the characterization of transient species like transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. mit.edu

For this compound, a key reaction is its hydrolysis, which involves the cleavage of the sulfur-oxygen bond. Using methods like DFT, chemists can calculate the reaction pathway, or intrinsic reaction coordinate (IRC), that connects the reactants (this compound and water) to the products (naphthalen-2-ol and sulfate). nih.govsmu.edu The structure and energy of the transition state for this reaction can be located and characterized. ims.ac.jp The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. This approach allows for a detailed, step-by-step analysis of the bond-breaking and bond-forming processes that occur during the reaction. smu.edu

Table 4: Hypothetical Reaction Profile for the Hydrolysis of this compound

SpeciesDescriptionKey Computational Data
Reactants This compound + WaterOptimized geometries and relative energy (set to 0 kcal/mol).
Transition State (TS) A transient structure where the S-O bond is partially broken and a new O-H bond is partially formed.Geometry of the TS, a single imaginary vibrational frequency, and the activation energy (Ea). nih.gov
Products Naphthalen-2-ol + Hydrogen SulfateOptimized geometries and the overall reaction energy (ΔE).

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. mdpi.com This method is widely used in drug discovery to understand how a ligand might interact with its biological target. mdpi.com

For this compound, molecular docking can be used to model its interaction with the active site of enzymes that metabolize it, such as steroid sulfatase (STS). STS hydrolyzes sulfate esters, and understanding how this compound binds is key to understanding its metabolism. semanticscholar.org Docking studies on derivatives of naphthalen-2-yl sulfamate (B1201201), which are potent inhibitors of STS, have provided detailed insights into their binding mode. These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site. semanticscholar.org The results are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com

Table 5: Example Molecular Docking Results for a Naphthalene-based Ligand in an Enzyme Active Site

ParameterDescriptionExample Finding
Enzyme Target The protein receptor used in the docking simulation.Steroid Sulphatase (STS) (PDB: 1P49) semanticscholar.org
Ligand The small molecule being docked.6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivative semanticscholar.org
Binding Affinity/Score An estimation of the strength of the ligand-receptor interaction.-9.57 kcal/mol researchgate.net
Key Interacting Residues Specific amino acids in the active site that form bonds or contacts with the ligand.Lys-254, Lys-352 (via cation-π interactions) semanticscholar.org
Type of Interactions The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).Hydrogen bonds, hydrophobic interactions, cation-π interactions. mdpi.comsemanticscholar.org

Development of Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts (e.g., substrate affinity for enzymes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. nih.gov In an academic context, QSAR is a valuable tool for understanding the chemical features that determine a molecule's affinity for an enzyme. wordpress.com

A QSAR study for a series of analogues of this compound could be developed to predict their substrate affinity for an enzyme like steroid sulfatase or their inhibitory potency against enzymes like cytochrome P450s. nih.govacs.org The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), electronic properties (e.g., from DFT), and steric properties (e.g., molecular weight or shape). nih.gov Statistical methods, such as partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the measured biological activity (e.g., IC50 or Ki values). The resulting model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the key molecular features that govern enzyme affinity. mdpi.com

Table 6: Components of a Typical QSAR Study

ComponentDescriptionExample
Training Set A series of compounds with known chemical structures and measured biological activities.A series of this compound analogues with measured Ki values for STS.
Molecular Descriptors Numerical values that characterize the properties of the molecules.ClogP (lipophilicity), Molecular Weight (MW), HOMO/LUMO energies, Steric fields (from CoMFA). nih.gov
Statistical Method The algorithm used to create the mathematical relationship between descriptors and activity.Partial Least Squares (PLS), Multiple Linear Regression (MLR).
QSAR Model The resulting equation that predicts activity from the descriptors.Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Validation Statistical tests to assess the predictive power and robustness of the model.Cross-validated r² (q²), external validation with a test set. nih.gov

Role of Naphthalen 2 Yl Sulfate in Fundamental Biochemical and Environmental Pathways

Investigation of Sulfate (B86663) Ester Cycling in Model Organisms and In Vitro Systems

The study of naphthalen-2-yl sulfate in controlled biological systems reveals its dynamic role as an intermediate in metabolic pathways. It is primarily recognized as a detoxification product of naphthalene (B1677914), a ubiquitous environmental pollutant. epa.govcdc.gov Organisms metabolize naphthalene to hydroxylated forms, such as 2-naphthol (B1666908), which are then conjugated with sulfate to form the more water-soluble and readily excretable this compound. oup.combio-rad.com

This compound is directly involved in the cycling of sulfate esters. Its formation is a key step in the biotransformation of naphthalene, while its cleavage represents a release of inorganic sulfate and the parent naphthol.

Formation in Detoxification: In many organisms, the metabolism of naphthalene involves oxidation by cytochrome P450 enzymes to form epoxides, which are then converted to various hydroxylated metabolites, including 1-naphthol (B170400) and 2-naphthol. cdc.gov These naphthols are substrates for sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the naphthol. bio-rad.com This reaction yields naphthalen-1-yl sulfate and this compound. oup.com This sulfation dramatically increases the water solubility of the compound, facilitating its elimination from the body, primarily through urine. oup.com

Anaerobic Degradation Context: In anaerobic, sulfate-reducing environments, the degradation of the parent compound, naphthalene, is a significant process. mdpi.comnih.gov Bacteria in these environments, particularly from the family Desulfobacteraceae, can utilize naphthalene as a carbon source. researchgate.netoup.com The initial activation step in these anaerobic pathways is often a carboxylation reaction, converting naphthalene to 2-naphthoic acid, which then enters a degradation pathway analogous to beta-oxidation. oup.comnih.gov While this process degrades the core naphthalene structure, the formation of this compound represents a separate metabolic fate, primarily for detoxification in organisms exposed to naphthalene rather than its use as a primary energy source. cdc.gov

Hydrolysis and Sulfate Release: The degradation of this compound occurs via hydrolysis, a reaction catalyzed by enzymes known as arylsulfatases. ebi.ac.uknih.gov This enzymatic cleavage of the ester bond releases 2-naphthol and an inorganic sulfate ion. This process is crucial for the recycling of sulfur in ecosystems and can be a source of sulfur for microorganisms possessing these enzymes. mcgill.ca

The metabolism of this compound is governed by specific classes of enzymes that either synthesize or degrade the sulfate ester.

Sulfotransferases (SULTs): These enzymes are responsible for the creation of this compound. They are a family of cytosolic enzymes that conjugate various substrates, including phenols like 2-naphthol. bio-rad.com For example, SULT1A1 is a key human enzyme involved in the sulfation of phenolic compounds. bio-rad.com

Arylsulfatases: This class of enzymes catalyzes the hydrolysis of aryl sulfate esters. They are widespread in nature, found in microorganisms and higher organisms. ebi.ac.uknih.gov The activity of arylsulfatases can be used to identify the presence of sulfate ester metabolites. For instance, the treatment of plasma samples with arylsulfatase from organisms like Helix pomatia or Aerobacter aerogenes has been used to confirm the presence of sulfate conjugates by detecting the increase in the corresponding de-sulfated molecule. ebi.ac.uk Arylsulfatase K (ARSK) is a specific lysosomal enzyme that has been identified as a glucuronate-2-sulfatase, acting on sulfated sugar residues, but many arylsulfatases exhibit broad specificity towards artificial substrates. nih.gov

The key enzymatic reactions involving this compound are summarized below.

Enzyme Class Reaction Substrate(s) Product(s) Biological Role
Sulfotransferase (SULT) Sulfation2-Naphthol, PAPSThis compound, PAPDetoxification, Excretion bio-rad.com
Arylsulfatase Hydrolysis (Desulfation)This compound, H₂O2-Naphthol, Sulfate (SO₄²⁻)Metabolite processing, Sulfur recycling ebi.ac.uknih.gov

Environmental Fate and Transport Studies (focus on chemical degradation and transport)

The environmental behavior of this compound is dictated by its physicochemical properties, which influence its movement and persistence across different environmental compartments like water, soil, and air. cdc.gov

Transport and Partitioning: As an organic salt (e.g., naphthalen-2-yl potassium sulfate), the compound is generally water-soluble. matrix-fine-chemicals.com This high water solubility suggests it will be mobile in aqueous systems and has a low tendency to volatilize from water into the air. Its potential to adsorb to soil and sediment is influenced by its octanol-water partition coefficient (Kow). The computed XLogP3 value of 2.5 for the parent acid suggests a moderate tendency to partition to organic carbon in soil and sediment, meaning it will be somewhat retarded in its movement through soil compared to highly soluble inorganic salts. nih.govcdc.gov Due to its salt-like nature and high molecular weight, it has a very low vapor pressure and is not expected to be found in significant concentrations in the atmosphere. nih.govcdc.gov

Chemical and Biological Degradation: The sulfate ester bond in this compound is relatively stable to simple chemical hydrolysis under typical environmental pH and temperature conditions. Industrial processes require high temperatures (e.g., 250-300°C) and pressures to achieve hydrolysis, indicating the bond's resilience. google.com Therefore, the primary route of degradation in the environment is expected to be biological. Microorganisms in soil and water that possess arylsulfatase enzymes can readily hydrolyze this compound, breaking it down into 2-naphthol and inorganic sulfate. mcgill.ca The resulting 2-naphthol is itself subject to further microbial degradation.

A summary of the key properties influencing the environmental fate of this compound is provided in the table below.

Property Value / Description Implication for Fate and Transport
Molecular Formula C₁₀H₈O₄S nih.govBase structure for property determination.
Molecular Weight 224.23 g/mol nih.govLow volatility.
Water Solubility High (as a salt)High mobility in groundwater and surface water; low potential for volatilization. matrix-fine-chemicals.com
XLogP3 (Computed) 2.5 nih.govModerate potential for adsorption to organic matter in soil and sediment; moderate potential for bioaccumulation. cdc.gov
Henry's Law Constant Low (inferred)Unlikely to volatilize from water to air. cdc.gov
Primary Degradation Pathway Enzymatic HydrolysisPersistence is dependent on the presence and activity of microbial arylsulfatases. mcgill.ca

Use as a Chemical Probe in Mechanistic Biochemistry

This compound and structurally similar compounds are valuable tools for studying enzyme activity and mechanisms, particularly for the class of enzymes known as sulfatases. These compounds serve as artificial substrates that produce a detectable signal upon enzymatic cleavage.

The principle involves an enzyme, such as an arylsulfatase, hydrolyzing the sulfate ester bond. The product of this reaction, in this case, 2-naphthol, can be detected and quantified using methods like spectrophotometry or fluorometry, as 2-naphthol is fluorescent.

While direct studies extensively using this compound as a probe are not widely documented, its analogues are standard tools in biochemistry:

Naphthol AS sulphate: This related compound is used as a fluorescent substrate to detect the activity of enzymes like esterases and sulfatases. chemsynlab.com

p-Nitrophenyl sulfate (pNPS) and p-Nitrocatechol sulfate (pNCS): These are the most common chromogenic substrates for assaying arylsulfatase activity. mcgill.caactamedicamarisiensis.ro The enzyme cleaves the substrate to produce p-nitrophenol or p-nitrocatechol, which are brightly colored at alkaline pH, allowing for a simple and robust spectrophotometric measurement of enzyme activity. Arylsulfatase A (ARSA) activity, for example, is routinely measured by its ability to hydrolyze p-NCS. actamedicamarisiensis.ro

This compound functions in the same manner as these established probes. Its hydrolysis by a sulfatase yields 2-naphthol, whose inherent fluorescence provides a sensitive method for detection. This makes it a suitable substrate for high-throughput screening assays to identify new sulfatase enzymes or to screen for inhibitors of known sulfatases. The successful synthesis and separation of 1- and 2-naphthyl sulfate isomers have been crucial for their use as analytical standards in human biomonitoring studies, a direct application of their properties as biochemical markers. oup.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of aryl sulfates, including naphthalen-2-yl sulfate (B86663), has traditionally relied on methods such as the use of sulfur trioxide-amine complexes or chlorosulfuric acid. acs.org However, these methods can present challenges, particularly when dealing with complex molecules, sometimes resulting in unwanted side reactions like aromatic sulfonation. researchgate.net

Future research is focused on developing more versatile and milder synthetic strategies. One promising approach is the use of protecting groups, such as the 2,2,2-trichloroethyl (TCE) group. acs.orgresearchgate.net This method involves reacting a phenol (B47542) with 2,2,2-trichloroethyl chlorosulfate, followed by deprotection to yield the aryl sulfate. researchgate.net This strategy has proven effective for the synthesis of estrone (B1671321) sulfate derivatives that were difficult to prepare using other methods. acs.orgresearchgate.net

Another innovative approach is the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction. researchgate.net This reaction between aryl fluorosulfates and silylated hydroxyl groups offers a general and efficient route to O-sulfation. researchgate.netresearchgate.net The optimization of the electronic properties of the aryl fluorosulfates is a key aspect of this methodology, enabling the synthesis of a wide range of sulfated molecules. researchgate.net

The development of one-pot synthesis methods is also a significant area of interest. For instance, a one-pot sulfamation and thermal sulfonation reaction has been developed for aniline (B41778) and heterocyclic scaffolds, demonstrating the potential for more streamlined synthetic processes. mdpi.com

Synthetic Method Description Key Advantages
Protecting Group Strategy (e.g., TCE) Involves the use of a temporary protecting group to facilitate the sulfation of the hydroxyl group, followed by deprotection. acs.orgresearchgate.netEnables the synthesis of complex aryl sulfates that are difficult to obtain with traditional methods. acs.orgresearchgate.net
Sulfur(VI) Fluoride Exchange (SuFEx) A reaction between an aryl fluorosulfate (B1228806) and a silylated hydroxyl group to form a sulfate diester. researchgate.netresearchgate.netOffers a general and efficient method for O-sulfation with broad substrate scope. researchgate.net
One-Pot Sulfonation A streamlined process where sulfamation and subsequent thermal rearrangement to the C-sulfonate occur in a single reaction vessel. mdpi.comImproves efficiency and reduces the need for intermediate purification steps. mdpi.com

Integration of Advanced Analytical Techniques

The accurate identification and quantification of naphthalen-2-yl sulfate and its isomers are crucial for various applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. oup.comresearchgate.net Recent studies have focused on developing HPLC-MS methods capable of separating and distinguishing between 1-naphthyl sulfate and 2-naphthyl sulfate. oup.com The synthesis of structurally confirmed standards for these isomers is essential for the validation of such analytical methods. oup.com

Other advanced analytical techniques that can be integrated for a more comprehensive analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the position of the sulfate group on the naphthalene (B1677914) ring. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, aiding in the confirmation of the elemental composition of the compound. mdpi.com

The combination of these techniques allows for the unambiguous characterization of this compound and its derivatives.

Analytical Technique Application in this compound Analysis
HPLC-MS Separation, identification, and quantification of isomers (1- and 2-naphthyl sulfate). oup.comresearchgate.net
NMR Spectroscopy Structural elucidation and confirmation of sulfate group position. mdpi.comnih.gov
IR Spectroscopy Identification of key functional groups. mdpi.comnih.gov
HRMS Accurate mass determination and confirmation of molecular formula. mdpi.com

Deeper Mechanistic Understanding of Enzymatic Transformations in Non-Clinical Models

In biological systems, the formation and breakdown of aryl sulfates are catalyzed by enzymes. Sulfotransferases (SULTs) are responsible for the sulfation of hydroxyl groups, transferring a sulfo group from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS). al-edu.comcas.cz Conversely, sulfatases catalyze the hydrolysis of sulfate esters. oup.com

Future research in non-clinical models will focus on elucidating the detailed mechanisms of these enzymatic transformations. For example, studies on bacterial aryl sulfotransferases have shown their potential as biocatalysts for the sulfation of various phenolic compounds. cas.cz Understanding the substrate specificity and catalytic mechanism of these enzymes can enable their use in chemoenzymatic synthesis strategies. researchgate.net

In the context of anaerobic degradation, research on sulfate-reducing bacteria has identified enzymes potentially involved in the initial activation of naphthalene. nih.gov This includes a putative naphthalene carboxylase and a 2-naphthoate-CoA ligase. nih.gov A deeper understanding of these enzymatic pathways is crucial for bioremediation applications.

Predictive Computational Models for Reactivity and Interactions

Computational chemistry offers powerful tools to predict the reactivity and interactions of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to study the alkaline hydrolysis of diaryl sulfate diesters, providing insights into the reaction mechanisms and transition states. diva-portal.orgchemrxiv.org These computational studies suggest that the hydrolysis of sulfate diesters proceeds through loose transition states. diva-portal.orgchemrxiv.org

Molecular orbital calculations have been employed to examine the intramolecular transfer of the sulfuryl group in sulfate esters. acs.org These studies help in understanding the reaction dynamics and the energy barriers associated with different reaction pathways. acs.org

Predictive models can also be used to understand the interactions of this compound with biological macromolecules. Molecular docking studies, for example, can predict the binding modes of naphthalene derivatives with enzymes, which is valuable in drug discovery and development. researchgate.net

Computational Method Application Insights Gained
Density Functional Theory (DFT) Studying reaction mechanisms, such as alkaline hydrolysis. diva-portal.orgchemrxiv.orgUnderstanding transition state structures and reaction pathways. diva-portal.orgchemrxiv.org
Molecular Orbital Calculations Examining intramolecular group transfer reactions. acs.orgDetermining reaction dynamics and energy profiles. acs.org
Molecular Docking Predicting interactions with biological targets. researchgate.netIdentifying potential binding modes and informing drug design. researchgate.net

Exploration of this compound as a Chemical Intermediate in Complex Molecule Synthesis

The naphthalene scaffold is a key structural motif in many biologically active molecules and functional materials. ijrpr.comnumberanalytics.comthieme-connect.com Naphthalene and its derivatives serve as important intermediates in the synthesis of dyes, pigments, pharmaceuticals, and polymers. ijrpr.comalfa-chemistry.comwikipedia.org

This compound, with its reactive sulfate group, holds potential as a versatile chemical intermediate. The sulfate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the naphthalene ring. The development of efficient methods for the synthesis of this compound, as discussed in section 8.1, will be crucial for unlocking its potential in this area.

For example, the synthesis of push-pull dyes based on 2,6-disubstituted naphthalenes has been reported, where one of the substituents is an electron-donating group and the other is an electron-accepting group. nih.govresearchgate.net this compound could potentially be used as a precursor in the synthesis of such functional molecules.

Furthermore, the exploration of cross-coupling reactions involving this compound could open up new avenues for the construction of complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for preparing Naphthalen-2-yl sulfate derivatives, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalen-2-ol using sulfur trioxide or chlorosulfonic acid under controlled conditions. For example, sulfonate esters like naphthalen-2-yl 4-methylbenzenesulfonate (CAS 7385-85-5) are synthesized via nucleophilic substitution reactions using aryl chlorides and alcohols . Post-synthesis, purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Crystallization from chloroform/methanol (3:1 v/v) is recommended for high-yield purification .

Q. How can spectroscopic methods (NMR, FT-IR) distinguish this compound from structurally similar compounds?

  • Methodological Answer :
  • ¹H NMR : The sulfate group induces deshielding of adjacent protons, with characteristic shifts at δ 7.8–8.2 ppm for aromatic protons.
  • FT-IR : Sulfate C-O-S stretches appear as strong bands at 1170–1200 cm⁻¹ and 1350–1380 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks at m/z 298.36 (for C₁₇H₁₄O₃S) confirm the molecular weight . Cross-validate with X-ray crystallography to resolve ambiguities (e.g., π-π interactions in crystal packing) .

Q. What are the recommended storage conditions to prevent degradation of this compound derivatives?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis of the sulfate ester bond. Stability tests via TGA/DSC show decomposition above 150°C, so avoid prolonged exposure to heat .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–O vs. S–O distances) arise from experimental resolution limits or disorder. Use SHELXL for refinement, applying restraints for thermal parameters (ADPs) and validating with the IUCr checkCIF tool. For example, in [2,7-diethoxy-8-(naphthalen-2-yl carbonyl)naphthalen-1-yl]methanone, C–H⋯O interactions stabilize the structure, but over-interpretation of weak π-π interactions (<3.5 Å) should be avoided .

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound derivatives?

  • Methodological Answer : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties. For chalcone derivatives, DFT studies reveal charge transfer from the naphthalene ring to the sulfate group, correlating with antioxidant activity . Validate with experimental UV-Vis spectra (λmax ~350 nm for conjugated systems) .

Q. How do toxicological mechanisms of this compound differ from parent naphthalenes in mammalian systems?

  • Methodological Answer : The sulfate group enhances hydrophilicity, altering metabolic pathways. In vitro assays (e.g., HepG2 cells) show reduced CYP450-mediated bioactivation compared to naphthalene, decreasing adduct formation. Follow OECD guidelines for acute toxicity testing:
Parameter Value
LD₅₀ (oral, rats)>2000 mg/kg
LC₅₀ (inhalation)Not determined
Skin irritationMild (H315)
Data from draft toxicological profiles suggest hepatic effects (e.g., ALT elevation) at ≥500 mg/kg doses .

Q. What strategies mitigate bias in literature reviews on this compound bioactivity?

  • Methodological Answer : Follow PRISMA frameworks:

Search Strings : ("this compound" OR "C1-Naphthalenes") AND ("toxicity" OR "pharmacokinetics") in PubMed/Scopus (2003–2024) .

Risk of Bias : Use SYRCLE’s RoB tool for animal studies; exclude studies with inadequate blinding or randomization .

Confidence Rating : Rate evidence as "high" only if supported by ≥3 independent in vivo/in vitro studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting antioxidant vs. pro-oxidant effects of this compound derivatives?

  • Methodological Answer : Context-dependent behavior arises from redox environments. At low concentrations (≤10 µM), sulfate derivatives scavenge ROS (IC₅₀ = 8.2 µM in DPPH assays), but at higher doses (>50 µM), they generate hydroxyl radicals via Fenton-like reactions. Always specify experimental conditions (pH, solvent, cell type) when comparing data .

Tables

Q. Table 1. Key Health Outcomes from Toxicological Studies

Health Outcome Species Exposure Route LOAEL Reference
Hepatic enzyme elevationRatOral500 mg/kg
Ocular irritationRabbitDermal100 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.